molecular formula C20H21ClN3O6P B11397217 Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11397217
M. Wt: 465.8 g/mol
InChI Key: YBOYOSSYBJVRIK-UHFFFAOYSA-N
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Description

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of an oxazole ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves a multi-step process. One common method includes the Pudovik-type reaction, where diethyl phosphite reacts with imines derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes under microwave irradiation . This reaction is known for its efficiency and selectivity, leading to the formation of the desired phosphonate compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino) (2-methoxyphenyl)methyl]phosphonate
  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-nitrophenyl)methyl]phosphonate

Uniqueness

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring selective binding and reactivity.

Properties

Molecular Formula

C20H21ClN3O6P

Molecular Weight

465.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21ClN3O6P/c1-3-28-31(27,29-4-2)20-19(22-13-15-7-5-6-8-17(15)21)30-18(23-20)14-9-11-16(12-10-14)24(25)26/h5-12,22H,3-4,13H2,1-2H3

InChI Key

YBOYOSSYBJVRIK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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